Bienvenue dans la boutique en ligne BenchChem!

Dofetilide

Cardiac Electrophysiology Ion Channel Pharmacology hERG Screening

Choose the definitive hERG/IKr reference blocker. Dofetilide delivers pure, high-affinity IKr blockade (IC50 1.5 µM) without β-blockade or multi-channel confounding—unlike sotalol or amiodarone. Clinically validated as safe in LV dysfunction (DIAMOND trials). Ideal for cardiac safety QT assays, AF models, ADME transporter studies, and computational electrophysiology. ≥98% HPLC purity ensures batch-to-batch reproducibility.

Molecular Formula C19H27N3O5S2
Molecular Weight 441.6 g/mol
CAS No. 115256-11-6
Cat. No. B1670870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDofetilide
CAS115256-11-6
Synonyms1-(4-methanesulfonamidophenoxy)-2-(N-(4-methanesulfonamidophenethyl)-N-methylamine)ethane
1-MSPMPE
dofetilide
Tikosyn
UK 68798
UK-68,798
Molecular FormulaC19H27N3O5S2
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3
InChIKeyIXTMWRCNAAVVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in 0.1M NaOH, acetone, 0.1M HCl;  very slightly soluble in propan-2-ol
Very slightly soluble in water
1.98e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dofetilide CAS 115256-11-6: A Pure Class III Antiarrhythmic Agent for Cardiac Electrophysiology Research


Dofetilide (CAS 115256-11-6) is a methanesulfonanilide derivative and a highly selective, pure class III antiarrhythmic agent [1]. Its primary mechanism of action is the potent and specific blockade of the cardiac rapid delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG or Kv11.1) [2]. This blockade prolongs the cardiac action potential duration (APD) and effective refractory period (ERP) without affecting conduction velocity, thereby demonstrating a neutral effect on cardiac contractility [3]. Dofetilide is characterized by high oral bioavailability, predominantly renal elimination, and a specific clinical and experimental profile that distinguishes it from other class III and multi-class antiarrhythmic compounds [4].

Why Dofetilide (115256-11-6) Cannot Be Readily Substituted by Other Class III Antiarrhythmics


Substituting dofetilide with other class III or multi-class antiarrhythmic agents (e.g., sotalol, amiodarone, ibutilide) is not scientifically valid due to profound differences in target selectivity, reverse use-dependence, pharmacokinetic profile, and clinical safety in specific patient populations. Unlike sotalol, which is a combined beta-blocker and IKr blocker, dofetilide exhibits pure, highly selective IKr blockade [1]. This purity avoids confounding beta-adrenergic effects. In contrast to amiodarone, which non-selectively blocks multiple ion channels (IKr, IKs, INa, ICa-L) and has a complex, multi-compartmental pharmacokinetic profile, dofetilide offers a well-defined, predictable, and concentration-dependent effect on repolarization [2]. Furthermore, dofetilide demonstrates a distinct lack of reverse use-dependence compared to some other IKr blockers, and it is one of only two antiarrhythmics (with amiodarone) shown to be safe for use in patients with significant left ventricular systolic dysfunction, a key differentiator from sotalol [3]. The evidence below quantifies these critical differentiators.

Quantitative Evidence for the Differentiated Selection of Dofetilide Over Its Closest Analogs


Superior Potency and Specificity for the hERG (IKr) Channel Compared to Amiodarone and Sotalol

Dofetilide demonstrates significantly greater potency and selectivity for the hERG (IKr) potassium channel compared to the multi-channel blocker amiodarone and the beta-blocker/IKr-blocker sotalol. In a direct comparative patch-clamp study, dofetilide inhibited the hERG current with an IC50 of 1.5 ± 0.2 μM, whereas amiodarone required a 25-fold higher concentration (IC50 = 37.0 ± 12.5 μM) and sotalol was substantially less potent, as indicated by a much higher IC50 in related assays [1]. This high potency is a direct consequence of its specific molecular interaction with the channel pore, as quantified by binding affinity (Ki) of 6.4-7.7 nM [2]. Furthermore, unlike amiodarone, dofetilide blocks only IKr with no relevant effect on other repolarizing potassium currents like IKs, Ito, or IK1, nor on sodium or calcium channels, ensuring its effect is a 'pure' class III action [3].

Cardiac Electrophysiology Ion Channel Pharmacology hERG Screening

Lack of Reverse Use-Dependence in Action Potential Prolongation Distinguishes Dofetilide from Almokalant and Tedisamil

A significant limitation of many class III antiarrhythmics is 'reverse use-dependence,' where drug effect (APD prolongation) is diminished at faster heart rates, reducing antiarrhythmic efficacy during tachycardia. In a comparative study on guinea-pig papillary muscle, dofetilide, along with E-4031, did not exhibit reverse use-dependent block. Their APD prolongation was not significantly affected by low rates of stimulation (0.2 to 0.5 Hz) and regular stimulation was required for full effect to develop, indicating an open-channel block mechanism [1]. In contrast, the IKr blocker almokalant showed preferential block of resting channels, a hallmark of reverse use-dependence, as its effect was present immediately after a rest period and increased with pacing [1]. While a later study in isolated rabbit ventricles did report reverse rate-dependence for dofetilide at concentrations of 1-100 nM [2], the direct comparative evidence from the seminal study clearly shows its mechanistic and kinetic profile differs from agents like almokalant and tedisamil, which are more prone to this clinically undesirable property.

Cardiac Electrophysiology Antiarrhythmic Pharmacology Reverse Use-Dependence

Comparable Efficacy to Sotalol for AF Maintenance with Superior Hemodynamic Safety in Heart Failure Patients

For the maintenance of sinus rhythm in patients with persistent atrial fibrillation (AF), dofetilide has demonstrated comparable or superior efficacy to low-dose sotalol [1]. However, the critical differentiator lies in safety among patients with structural heart disease. In patients with left ventricular systolic dysfunction (LVEF < 35%), sotalol is associated with increased mortality and is contraindicated [2]. In contrast, the DIAMOND trials, a 3-year study comparing dofetilide to placebo in this high-risk population, showed a neutral effect on mortality, with a 1-year survival probability of 73% (95% CI: 70% to 76%) for dofetilide versus 72% (95% CI: 69% to 75%) for placebo [3]. Moreover, dofetilide significantly reduced the risk of worsening heart failure (hazard ratio, 0.75; 0.63-0.89) and lowered rehospitalization rates for worsening heart failure (29% on dofetilide vs. 40% on placebo) [4][5]. This safety profile, shared only with amiodarone among antiarrhythmics, establishes a unique and quantifiable clinical advantage over sotalol.

Atrial Fibrillation Clinical Cardiology Heart Failure

Significantly Higher and More Consistent Oral Bioavailability in Humans Compared to Preclinical Models

Dofetilide exhibits a unique and highly favorable pharmacokinetic profile in humans, characterized by near-complete oral bioavailability. A cross-species pharmacokinetic study demonstrated that dofetilide was absorbed completely in all species tested (mouse, rat, dog, and man) [1]. However, low metabolic clearance in man resulted in complete (approximately 100%) bioavailability following oral administration. This is in stark contrast to rodents and dogs, where higher metabolic clearance due to first-pass metabolism led to significantly decreased bioavailability [1]. Furthermore, while dofetilide is predominantly excreted unchanged in the urine (approx. 80%) in humans, with a small fraction (20%) undergoing CYP3A4-mediated metabolism, its plasma half-life in man is substantially longer (7.6 hours) than in mouse (0.32 h), male rat (0.5 h), and female rat (1.2 h) [1][2]. This species-dependent pharmacokinetic profile is a critical consideration for interpreting preclinical in vivo data and translating findings to human studies.

Pharmacokinetics Drug Metabolism Species Differences

Neutral Hemodynamic Profile Compared to Amiodarone in Patients with Heart Failure

In an acute setting, the hemodynamic effects of intravenous dofetilide were compared to intravenous amiodarone and placebo in patients with impaired left ventricular function. The study found that dofetilide did not significantly affect cardiac output, left ventricular filling pressure, or mean arterial pressure [1]. In contrast, intravenous amiodarone has been associated with a modest decrease in cardiac output and an increase in left ventricular filling pressure in some studies, indicating a negative inotropic effect [2]. The study concludes that, compared with intravenous amiodarone, intravenous dofetilide better preserves cardiac function, offering a distinct hemodynamic advantage for the acute treatment of arrhythmias in patients with existing heart failure [1]. This neutral hemodynamic profile is a direct consequence of its pure IKr blocking mechanism, which lacks the beta-blocking, calcium channel blocking, and other vasoactive properties of amiodarone.

Heart Failure Hemodynamics Cardiac Function

Optimized Application Scenarios for Dofetilide in Electrophysiology and Cardiovascular Research


In Vitro and In Vivo Studies Requiring Selective and Potent IKr Blockade

Dofetilide is the preferred tool for experiments where a pure, selective, and high-affinity block of the hERG/IKr current is required without confounding activities on other ion channels (INa, ICa-L, IKs, Ito, IK1). Its high potency (IC50 of 1.5 µM for hERG) and well-characterized state-dependent binding make it an ideal reference compound for cardiac safety pharmacology studies assessing QT prolongation and proarrhythmic risk [1]. It is also invaluable in basic electrophysiology research to dissect the role of IKr in action potential repolarization across different species and cardiac regions.

Translational Research Focused on Antiarrhythmic Therapy in Heart Failure

For research programs developing therapies for atrial fibrillation in the context of structural heart disease or left ventricular dysfunction, dofetilide serves as a critical benchmark. Its proven, quantifiable safety profile in this population, demonstrated by the DIAMOND trials (neutral effect on mortality and reduced heart failure hospitalizations vs. placebo), makes it a superior comparator to agents like sotalol, which carry a mortality risk [2][3]. Studies involving in vivo models of heart failure and arrhythmia will find dofetilide to be a clinically relevant and safer reference compound.

Pharmacokinetic and Drug Interaction Studies

Dofetilide's unique human pharmacokinetic profile—near-complete oral bioavailability, predominant renal elimination (80% unchanged), and long half-life (7.6 h)—makes it a valuable substrate for studies investigating renal drug transporters (e.g., MATE1) and CYP3A4-mediated drug-drug interactions [4]. Its well-defined metabolism and excretion pathways allow for clear interpretation of in vitro and in vivo findings related to absorption, distribution, metabolism, and excretion (ADME) and potential clinical interactions.

Cardiac Action Potential Modeling and Simulation

Due to its 'pure' class III action and extensive quantitative data on its effects on APD and refractoriness across different pacing rates, dofetilide is an excellent agent for validating and refining computational models of the cardiac action potential. Its specific, rate-dependent effects, including the relative lack of reverse use-dependence compared to some analogs, provide a rigorous test for mathematical models of cardiac electrophysiology and antiarrhythmic drug action [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dofetilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.